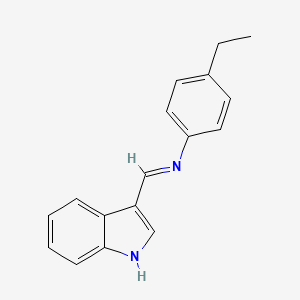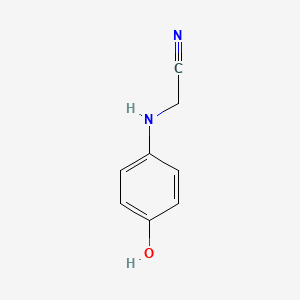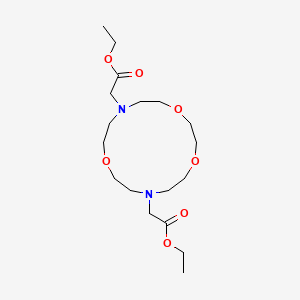
Diethyl 2,2'-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate is a complex organic compound with the molecular formula C14H26N2O7. It is characterized by the presence of a 15-membered macrocyclic ring containing three oxygen atoms and two nitrogen atoms, which are linked to diacetate groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate typically involves the reaction of diethylamine with ethylene glycol and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the macrocyclic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The diacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Applications De Recherche Scientifique
Diethyl 2,2’-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind to metal ions and stabilize them. This property is particularly useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar macrocyclic structure but lacks the diacetate groups.
2,2’-(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetamide: Contains amide groups instead of diacetate groups.
Uniqueness
Diethyl 2,2’-(1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diyl)diacetate is unique due to its specific combination of diacetate groups and a macrocyclic ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C18H34N2O7 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
ethyl 2-[13-(2-ethoxy-2-oxoethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetate |
InChI |
InChI=1S/C18H34N2O7/c1-3-26-17(21)15-19-5-9-23-10-6-20(16-18(22)27-4-2)8-12-25-14-13-24-11-7-19/h3-16H2,1-2H3 |
Clé InChI |
RDXBRWBCOOTFTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCOCCN(CCOCCOCC1)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
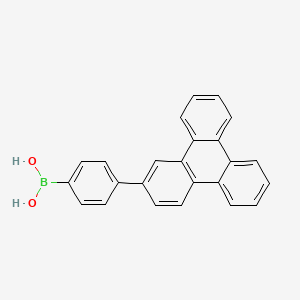
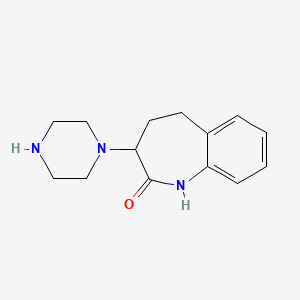

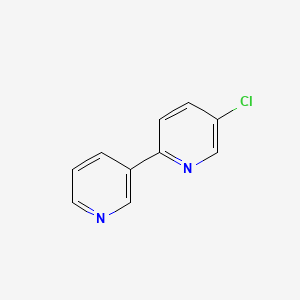
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)
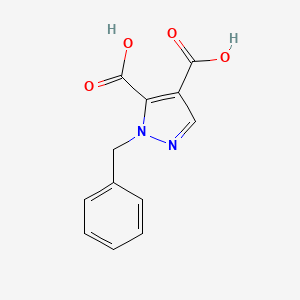
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
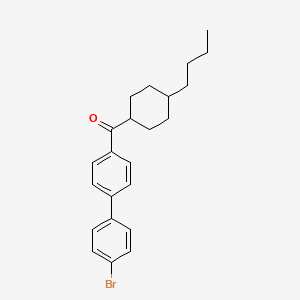
![2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11713418.png)
